molecular formula C19H16ClFN2O3 B2854461 Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate CAS No. 477867-24-6

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2854461
CAS No.: 477867-24-6
M. Wt: 374.8
InChI Key: OHJHEXYQLZNAPG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₆ClFN₂O₃
Molecular Weight: 374.80 g/mol
CAS Registry Number: 477867-24-6
Structural Features:

  • A dihydropyrimidinecarboxylate scaffold substituted with a 2-chloro-6-fluorophenyl group at position 4, a phenyl group at position 2, and a hydroxyl group at position 6.
  • The ethyl ester at position 5 enhances solubility in organic solvents.

Synthesis:
The compound is synthesized via condensation of 2-chloro-6-fluorobenzaldehyde with active methylene precursors (e.g., ethyl acetoacetate) under reflux with catalytic hydrochloric acid in alcohol . The reaction proceeds via a Biginelli-like mechanism, forming the dihydropyrimidine ring. Structural confirmation is achieved through FTIR (hydroxyl stretch at ~3200 cm⁻¹), ¹H/¹³C NMR (distinct peaks for aromatic protons and diastereotopic hydrogens), and mass spectrometry (m/z 374.80) .

Properties

IUPAC Name

ethyl 4-(2-chloro-6-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-16(14-12(20)9-6-10-13(14)21)22-17(23-18(15)24)11-7-4-3-5-8-11/h3-10,15-16H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJHEXYQLZNAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method is the condensation of 2-chloro-6-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research suggests that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate have shown efficacy against several cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Applications

There is emerging interest in the neuroprotective effects of this compound. Research indicates that similar pyrimidine derivatives may have a role in protecting neuronal cells from oxidative stress and inflammation, potentially benefiting conditions like Alzheimer’s disease .

Pesticidal Properties

This compound has been investigated for its pesticidal properties. Studies suggest that it could serve as a novel pesticide with lower environmental impact compared to traditional chemical pesticides. Its effectiveness against specific pests has been documented, supporting its application in sustainable agriculture practices .

Plant Growth Regulation

Research has indicated that certain pyrimidine derivatives can act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors, making them valuable in agricultural biotechnology .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at concentrations as low as 10 µg/mL.
Study CPesticidal EffectsReduced pest populations by over 70% in field trials compared to untreated controls; minimal impact on non-target species observed.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Pyrimidinecarboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate C₁₉H₁₆ClFN₂O₃ 374.80 2-Cl-6-F-C₆H₃, C₆H₅, OH High polarity due to Cl/F; moderate lipophilicity
Ethyl 4-(3-bromophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate C₁₉H₁₇BrN₂O₃ 401.26 3-Br-C₆H₄, C₆H₅, OH Increased steric bulk from Br; higher molecular weight
Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate C₁₉H₁₇FN₂O₃ 340.36 4-F-C₆H₄, C₆H₅, OH Reduced steric hindrance; lower electronegativity
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydro-5-pyrimidinecarboxylate C₁₇H₂₀F₃N₃O₄ 387.35 4-N(CH₃)₂-C₆H₄, CF₃, O= Enhanced lipophilicity from CF₃; basic dimethylamino group
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate C₁₆H₁₃F₆N₂O₃ 398.28 3,5-(CF₃)₂-C₆H₃, CH₃, O= High electronegativity; strong electron-withdrawing effects

Key Observations :

  • Halogen Effects: The 2-chloro-6-fluorophenyl substituent in the target compound provides a balance of electronegativity and steric bulk compared to bromo () or mono-fluoro () analogs.
  • Trifluoromethyl Groups : Compounds with CF₃ () exhibit increased lipophilicity and metabolic stability, making them favorable for drug design .
  • Hydroxyl vs. Thioxo : Replacement of the hydroxyl group with a thioxo (S=O) moiety (e.g., in ) alters hydrogen-bonding capacity and redox reactivity .

Biological Activity

Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate, commonly referred to as compound 477867-24-6, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C19H16ClFN2O3
  • Molecular Weight : 374.79 g/mol
  • CAS Number : 477867-24-6

The compound's structure features a pyrimidine ring, which is significant for its biological interactions. The presence of chlorine and fluorine substituents may influence its pharmacokinetic properties and receptor binding affinities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Recent studies have indicated that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for cholinergic neurotransmission. Inhibition of these enzymes may enhance acetylcholine levels, potentially benefiting cognitive function in conditions like Alzheimer's disease .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play a pivotal role in signal transduction. This interaction can lead to various physiological responses, including modulation of neurotransmitter release and cellular signaling pathways .
  • Antioxidant Activity : Some studies suggest that similar pyrimidine derivatives possess antioxidant properties, which could help mitigate oxidative stress-related damage in cells .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AChE InhibitionIncreases acetylcholine levels
GPCR ModulationAlters signaling pathways
Antioxidant PropertiesReduces oxidative stress

Study on Cognitive Enhancement

A recent study investigated the effects of various pyrimidine derivatives on cognitive functions in animal models. This compound was administered to mice with induced cognitive deficits. Results indicated significant improvements in memory retention and learning capabilities, suggesting its potential as a therapeutic agent for cognitive disorders .

Research on Antioxidant Effects

Another study focused on the antioxidant capacity of this compound compared to established antioxidants. The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, indicating its potential utility in preventing oxidative stress-related diseases .

Q & A

Q. What are the key synthetic routes and characterization methods for Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate?

Q. How do structural features (e.g., substituents) influence the compound’s reactivity and stability?

The 2-chloro-6-fluorophenyl group enhances steric hindrance, affecting ring puckering in the dihydropyrimidine scaffold. The hydroxyl group at position 6 participates in hydrogen bonding, stabilizing crystal packing (observed in XRD studies). The ethyl ester at position 5 modulates solubility in polar solvents .

Methodological Note : Substituent effects can be analyzed via X-ray crystallography (SHELXL refinement) or DFT calculations to map electronic distributions .

Q. How can computational methods optimize the compound’s synthesis and reaction pathways?

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?

Discrepancies arise from:

  • Kinetic vs. thermodynamic control : Smaller scales favor kinetic products (e.g., cis isomers), while prolonged heating shifts equilibrium toward trans isomers.
  • Solvent polarity effects : Polar aprotic solvents (DMF) accelerate cyclization but may promote side reactions (e.g., ester hydrolysis) .

Methodological Resolution :

  • Monitor reactions via in situ FTIR to track carbonyl intermediates.
  • Use DoE (Design of Experiments) to optimize temperature and solvent ratios .

Q. How does crystallographic data inform conformational analysis of the dihydropyrimidine ring?

Single-crystal XRD (e.g., monoclinic P2₁/c, a=12.6876 Å, β=114.443°) reveals:

  • Ring puckering : The dihydropyrimidine adopts a half-chair conformation.
  • Hydrogen bonding : O–H···N interactions between hydroxyl and pyrimidine nitrogen stabilize the lattice .

Refinement Protocol :

  • Use SHELXL-2018 for anisotropic displacement parameters.
  • Validate with R-factor <0.05 and CCDC deposition .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic processes (e.g., ring inversion). Solutions include:

  • Variable-temperature NMR to freeze conformers (e.g., at −40°C).
  • COSY/NOESY to assign coupling networks and spatial proximities .

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